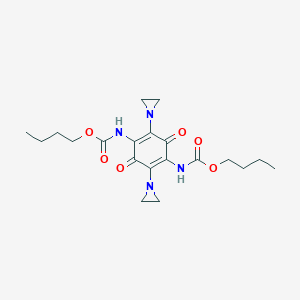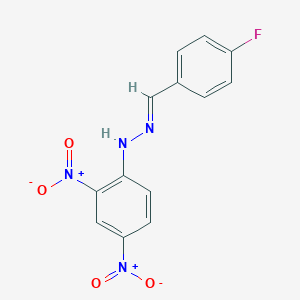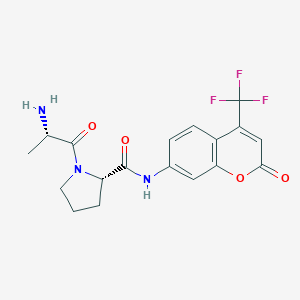![molecular formula C35H66O12Si7 B143321 1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane CAS No. 135225-24-0](/img/structure/B143321.png)
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, is a type of silsesquioxane compound characterized by the presence of silanol groups. These compounds are part of the broader class of siloxane polymers, which are known for their unique properties and wide range of applications. The silanol functional group in this compound provides reactive sites that can be utilized in various chemical processes, making it a valuable material in both research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can be synthesized through hydrolytic polycondensation of cyclopentyltrichlorosilane in the presence of water and a catalyst. The reaction typically involves the following steps:
Hydrolysis: Cyclopentyltrichlorosilane reacts with water to form cyclopentylsilanetriol and hydrochloric acid.
Condensation: The cyclopentylsilanetriol undergoes condensation reactions to form the silsesquioxane structure with silanol functional groups.
Industrial Production Methods
In industrial settings, the production of poly(cyclopentylsilsesquioxane), silanol functional, often involves the use of continuous reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and catalyst concentration, are carefully controlled to optimize the polymerization process and achieve the desired molecular weight and functionality .
化学反应分析
Types of Reactions
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can undergo various chemical reactions, including:
Oxidation: The silanol groups can be oxidized to form siloxane bonds.
Condensation: Silanol groups can condense with other silanol or silane groups to form siloxane linkages.
Substitution: The silanol groups can participate in nucleophilic substitution reactions with organosilanes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to promote condensation reactions.
Substitution: Organosilanes, such as trimethylchlorosilane, are commonly used in substitution reactions
Major Products Formed
Oxidation: Siloxane bonds are formed.
Condensation: Cross-linked siloxane networks are produced.
Substitution: Organosilicon compounds with modified functional groups are obtained
科学研究应用
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of poly(cyclopentylsilsesquioxane), silanol functional, is primarily based on the reactivity of its silanol groups. These groups can form hydrogen bonds with other molecules, facilitating interactions and reactions. The silanol groups can also undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks. These properties make the compound useful in various applications, from material science to biomedical engineering .
相似化合物的比较
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane, can be compared with other silsesquioxane compounds, such as:
Poly(methylsilsesquioxane): Similar in structure but with methyl groups instead of cyclopentyl groups. It is less hydrophobic and has different mechanical properties.
Poly(phenylsilsesquioxane): Contains phenyl groups, providing higher thermal stability and different solubility characteristics.
Poly(vinylsilsesquioxane): Features vinyl groups, allowing for further functionalization through polymerization reactions
This compound, is unique due to its cyclopentyl groups, which provide a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
属性
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
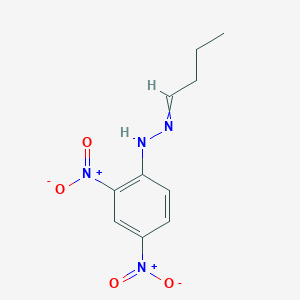
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
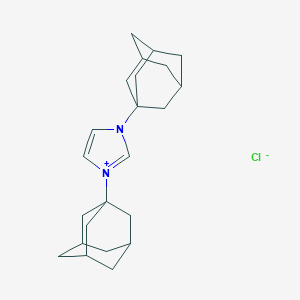
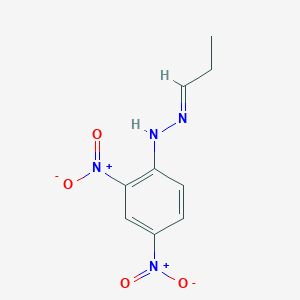
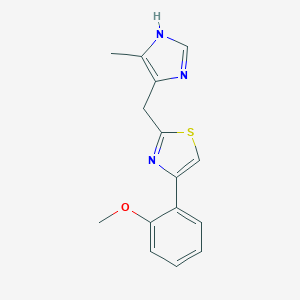

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
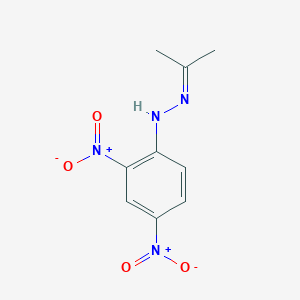

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
